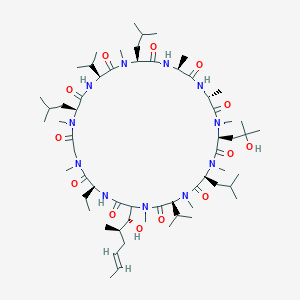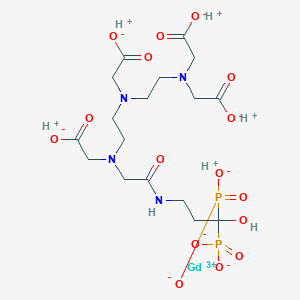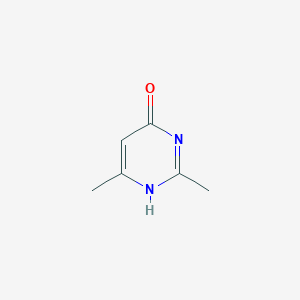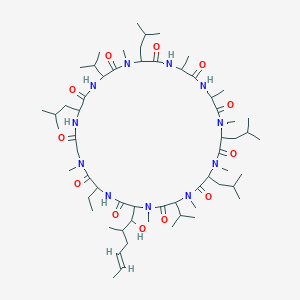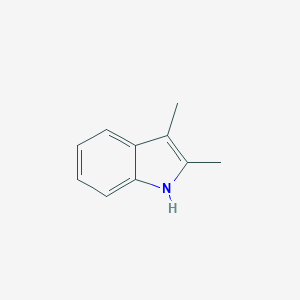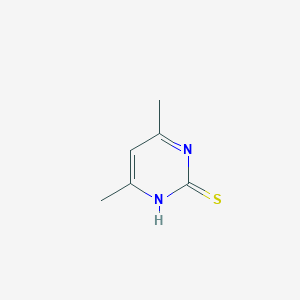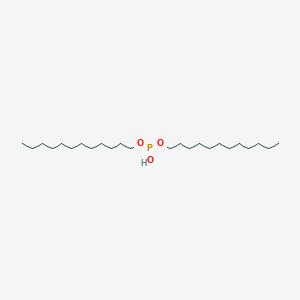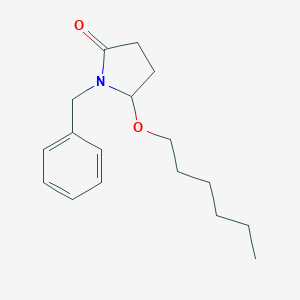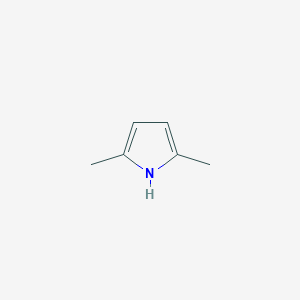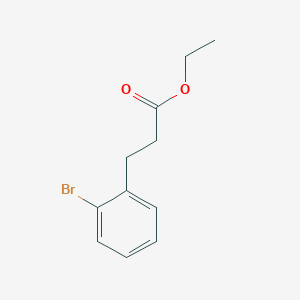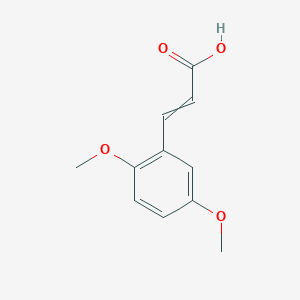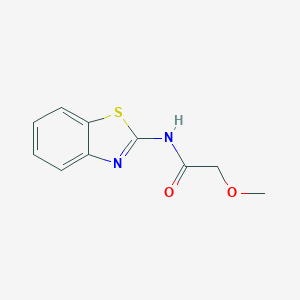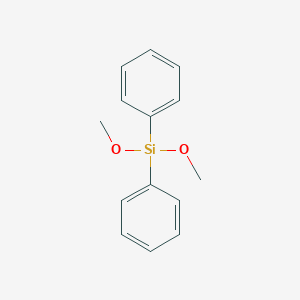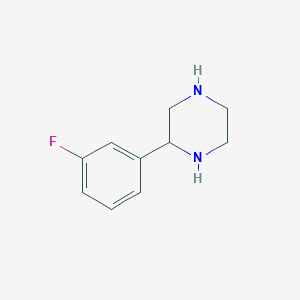![molecular formula C9H11NO B146775 Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) CAS No. 126230-94-2](/img/structure/B146775.png)
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) is an organic compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) is not fully understood. However, studies have shown that this compound can interact with various molecular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors, such as the adenosine A3 receptor, which is involved in regulating immune responses.
Biochemische Und Physiologische Effekte
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of inflammatory mediators. It has also been shown to modulate immune responses by regulating the activity of immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting using common reagents and catalysts. Another advantage is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research on Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI). One direction is to further investigate its mechanism of action and molecular targets. This can provide insights into its potential applications in drug discovery and medicinal chemistry. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation. Additionally, further research can be done to improve its solubility and bioavailability, which can enhance its efficacy as a therapeutic agent.
Synthesemethoden
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) can be synthesized using various methods. One of the most common methods is the Hantzsch reaction, which involves the condensation of two molecules of acetaldehyde, one molecule of 3-aminopyridine, and one molecule of formaldehyde in the presence of a catalyst. Another method involves the reaction of 3-aminopyridine with ethyl acetoacetate and formaldehyde in the presence of a catalyst. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) has been extensively studied for its potential applications in drug discovery and medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation.
Eigenschaften
CAS-Nummer |
126230-94-2 |
|---|---|
Produktname |
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl-(9CI) |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1,1-dimethyl-3H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8-3-4-10-5-7(8)6-11-9/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
YBOQDWPOHLBPSG-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CO1)C=NC=C2)C |
Kanonische SMILES |
CC1(C2=C(CO1)C=NC=C2)C |
Synonyme |
Furo[3,4-c]pyridine, 1,3-dihydro-1,1-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



